Grayanotoxin II
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Grayanotoxin II has several scientific research applications across various fields:
Mechanism of Action
Grayanotoxin II exerts its effects by binding to voltage-gated sodium channels on the membranes of excitable cells, such as neurons and muscle cells . This binding increases the permeability of sodium ions, leading to prolonged depolarization and repetitive action potentials . The overstimulation of affected cells results in the toxic effects observed with this compound .
Comparison with Similar Compounds
Grayanotoxin II is part of a group of neurotoxins that includes Grayanotoxin I, Grayanotoxin III, and Grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their specific functional groups and toxicity levels . For example:
Grayanotoxin I: Contains an acetate group at position 14 and is known for its high toxicity.
Grayanotoxin III: Lacks the acetate group and has a hydroxyl group at position 3, making it less toxic than Grayanotoxin I.
Grayanotoxin IV: Similar to this compound but with an additional acetate group at position 2.
This compound is unique due to its specific binding affinity and effects on sodium channels, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Grayanotoxin II (GTX II) is a naturally occurring toxin primarily found in honey derived from the nectar of Rhododendron species. It is known for its potent effects on the cardiovascular and nervous systems, leading to a condition commonly referred to as "mad honey disease." This article explores the biological activity of GTX II, including its mechanisms of action, clinical manifestations, case studies, and relevant research findings.
Binding to Sodium Channels:
this compound primarily exerts its toxic effects by binding to voltage-gated sodium channels in their open state. This binding prevents the inactivation of these channels, resulting in prolonged depolarization of excitable cells such as neurons and cardiomyocytes. The mechanism can be summarized as follows:
- Inhibition of Sodium Channel Inactivation: GTX II binds to the S6 transmembrane segments of sodium channels, altering their configuration and preventing normal inactivation .
- Elevated Membrane Permeability: The binding increases the membrane's permeability to sodium ions, which leads to hyperpolarization of cells and disruption of normal electrical activity .
- Cholinergic Effects: GTX II mimics cholinergic agents, leading to bradycardia (reduced heart rate), hypotension (low blood pressure), and respiratory depression due to enhanced vagal tone .
Clinical Manifestations
The clinical symptoms associated with GTX II poisoning can vary but typically include:
- Cardiovascular Effects: Bradycardia, hypotension, and potential atrioventricular block are common manifestations. These effects are particularly pronounced in individuals with pre-existing cardiovascular conditions .
- Neurological Symptoms: Patients may experience dizziness, confusion, agitation, and syncope (fainting) due to central nervous system involvement .
- Gastrointestinal Distress: Nausea and vomiting may also occur following ingestion of grayanotoxin-containing honey .
Case Studies
Several case studies highlight the acute effects of grayanotoxin poisoning:
- Case Report from Nepal: A 52-year-old hypertensive male presented with bradycardia and hypotension after consuming wild honey. He was treated with atropine, which successfully reversed his symptoms within 24 hours .
- Clinical Observations: A study reported three patients who ingested Rhododendron preparations showing varying degrees of bradycardia and conduction disturbances. All patients responded positively to atropine treatment, indicating the involvement of muscarinic receptors in GTX II toxicity .
Research Findings
Research has provided insights into the relative toxicity and effects of GTX II compared to other grayanotoxins:
- Toxicity Comparison: GTX II is considered less toxic than GTX I and III but still poses significant health risks. It primarily affects the sinoatrial node's electrical activity, leading to suppression of natural heart rhythms .
- Genotoxicity Evidence: Some studies have indicated that exposure to grayanotoxins may lead to chromosomal damage in animal models, although the exact mechanisms remain unclear .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Finding |
---|---|
Mechanism | Binds sodium channels; prevents inactivation |
Primary Effects | Bradycardia, hypotension, respiratory depression |
Relative Toxicity | Less toxic than GTX I & III |
Clinical Symptoms | Dizziness, confusion, gastrointestinal distress |
Case Reports | Positive response to atropine |
Properties
CAS No. |
4678-44-8 |
---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |
InChI Key |
KEOQZUCOGXIEQR-BBLSUVPKSA-N |
SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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